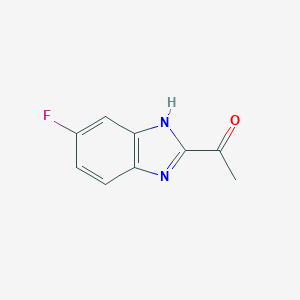

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a chemical compound with the CAS number 177407-11-3 . It has a molecular weight of 178.17 . The IUPAC name for this compound is 1-(6-fluoro-1H-benzimidazol-2-yl)ethanone .

Molecular Structure Analysis

The InChI code for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is 1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results and may require further investigation.Scientific Research Applications

Pharmacological Activities

Benzimidazole derivatives, including 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Antibacterial Agents

Benzimidazole derivatives have shown excellent bioactivity against many ailments, including bacterial infections . For example, some benzimidazole derivatives have shown potent antibacterial activity against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antimicrobial Activity

Some benzimidazole compounds have exhibited potent in vitro antimicrobial activity against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Detection of Phosgene

A fluorescent probe based on the easily prepared bis-(1H-benzimidazol-2-yl), which can quickly combine with phosgene to obtain a six-membered cyclic carbamylation product showing fluorescence turn-on . This probe can be used for the rapid detection of phosgene, an extremely toxic gas .

Industrial Applications

Due to their outstanding bioavailability, safety, and stability profiles, benzimidazole derivatives are used in various industrial applications .

Drug Discovery

Benzimidazole derivatives are used in drug discovery due to their isostructural pharmacophore of naturally occurring active biomolecules . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

properties

IUPAC Name |

1-(6-fluoro-1H-benzimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXGXGVWIPRDEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)